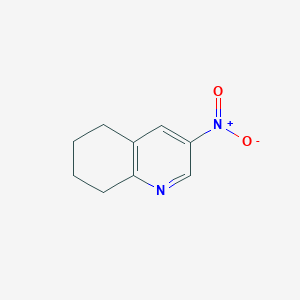

3-Nitro-5,6,7,8-tétrahydroquinoléine

Vue d'ensemble

Description

3-Nitro-5,6,7,8-tetrahydroquinoline is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .

Synthesis Analysis

Tetrahydroquinoline derivatives are typically prepared by hydrogenation of the corresponding quinoline using heterogeneous catalysts . They can also be produced by hydrogenation of quinolines . The hydrogenation is reversible, and tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .Molecular Structure Analysis

The molecular formula of 3-Nitro-5,6,7,8-tetrahydroquinoline is C9H10N2O2 . The molecular weight is 178.19 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-tetrahydroquinoline, a related compound, are as follows: It is a colorless oily liquid with a molecular weight of 133.1903 . The density is 1.0599 g/cm^3 . The melting point is 20 °C (68 °F; 293 K), and the boiling point is 251 °C (484 °F; 524 K) .Applications De Recherche Scientifique

Synthèse de composés hétérocycliques polynucléaires

La 3-nitro-5,6,7,8-tétrahydroquinoléine est utilisée dans la synthèse de composés hétérocycliques polynucléaires complexes. Ces composés sont essentiels au développement de nouveaux produits pharmaceutiques et matériaux. Le groupe nitro dans ces quinoléines sert de poignée fonctionnelle qui peut subir diverses transformations chimiques, conduisant à la formation de structures hétérocycliques diverses .

Développement d’agents antimicrobiens

Le squelette structural de la this compound est bénéfique pour créer des composés ayant des propriétés antimicrobiennes. Les chercheurs explorent ses dérivés pour une utilisation potentielle comme agents antibactériens et antifongiques, ce qui est crucial dans la lutte contre les souches de micro-organismes résistantes aux médicaments .

Recherche anticancéreuse

Les dérivés de la this compound sont étudiés pour leurs activités anticancéreuses. Ces composés peuvent être conçus pour interférer avec des voies cellulaires spécifiques qui sont suractivées dans les cellules cancéreuses, inhibant ainsi leur croissance et leur prolifération .

Thérapies neuroprotectrices

La capacité du composé à chélatiser les métaux en fait un candidat pour le développement de thérapies neuroprotectrices. Il pourrait potentiellement être utilisé dans le traitement de maladies neurodégénératives comme la maladie d’Alzheimer en modulant l’homéostasie métallique dans le cerveau .

Synthèse organique et catalyse

En synthèse organique, la this compound peut servir de bloc de construction pour la construction de diverses molécules organiques. Son profil de réactivité lui permet de participer à des cycles catalytiques et de servir d’intermédiaire dans la synthèse de molécules plus complexes .

Inhibiteurs des enzymes dépendantes du 2OG

Les dérivés du composé sont explorés comme inhibiteurs des enzymes dépendantes du 2-oxoglutarate (2OG). Ces enzymes jouent un rôle dans divers processus biologiques, et leur inhibition peut conduire au développement d’agents thérapeutiques pour une gamme de maladies .

Développement d’agents diagnostiques

En raison de ses propriétés chimiques uniques, la this compound peut être utilisée dans le développement d’agents diagnostiques. Il peut être marqué avec des agents d’imagerie pour une utilisation dans des techniques d’imagerie diagnostique afin de détecter les maladies à un stade précoce .

Éducation et recherche en chimie

Enfin, ce composé est également précieux en éducation et en recherche en chimie. Il fournit un exemple pratique de la chimie des nitroarènes et est utilisé dans les laboratoires d’enseignement pour démontrer diverses réactions organiques et stratégies de synthèse .

Safety and Hazards

3-Nitro-5,6,7,8-tetrahydroquinoline is harmful if swallowed . It causes skin irritation and serious eye irritation . When handling, it is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when risk of exposure occurs . It should be used in a well-ventilated area and contact with moisture should be avoided .

Orientations Futures

The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The present review summarizes all known approaches to the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .

Mécanisme D'action

Target of Action

It’s known that tetrahydroquinoline derivatives are important structural motifs in bioactive entities and natural products . They are used in the preparation of a series of medicinal antibacterial agents, such as flumequine, torcetrapib, tubulin polymerization inhibitor, AChE inhibitor, and the antiarrhythmic drug nicainoprol .

Mode of Action

The hydrogenation of quinolines to tetrahydroquinolines is a significant process . This process involves the activation of quinolines and H2, and a fluorine-modified cobalt catalyst is synthesized via electroreduction of a Co(OH)F precursor that exhibits high activity for electrocatalytic hydrogenation of quinolines . Fluorine surface-sites are shown to enhance the adsorption of quinolines and promote water activation to produce active atomic hydrogen (H*) by forming F−-K+(H2O)7 networks .

Biochemical Pathways

The hydrogenation of quinolines to tetrahydroquinolines is a significant process . This process involves the activation of quinolines and H2, and a fluorine-modified cobalt catalyst is synthesized via electroreduction of a Co(OH)F precursor that exhibits high activity for electrocatalytic hydrogenation of quinolines .

Action Environment

It’s known that the hydrogenation of quinolines to tetrahydroquinolines is a significant process . This process involves the activation of quinolines and H2, and a fluorine-modified cobalt catalyst is synthesized via electroreduction of a Co(OH)F precursor that exhibits high activity for electrocatalytic hydrogenation of quinolines . The reaction occurs under ambient conditions, suggesting that temperature and pressure are important environmental factors .

Analyse Biochimique

Biochemical Properties

3-Nitro-5,6,7,8-tetrahydroquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and the bioavailability of other compounds .

Cellular Effects

The effects of 3-Nitro-5,6,7,8-tetrahydroquinoline on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, 3-Nitro-5,6,7,8-tetrahydroquinoline can alter the expression of genes involved in inflammatory responses, thereby exerting its anti-inflammatory effects .

Molecular Mechanism

At the molecular level, 3-Nitro-5,6,7,8-tetrahydroquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can result in altered cellular signaling and changes in gene expression. Additionally, 3-Nitro-5,6,7,8-tetrahydroquinoline can modulate the activity of transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Nitro-5,6,7,8-tetrahydroquinoline can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Nitro-5,6,7,8-tetrahydroquinoline remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 3-Nitro-5,6,7,8-tetrahydroquinoline vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of 3-Nitro-5,6,7,8-tetrahydroquinoline have been associated with hepatotoxicity and nephrotoxicity in animal studies. These threshold effects highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

3-Nitro-5,6,7,8-tetrahydroquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo various metabolic transformations, including reduction, oxidation, and conjugation reactions. These metabolic processes can influence the bioavailability and activity of 3-Nitro-5,6,7,8-tetrahydroquinoline, as well as its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 3-Nitro-5,6,7,8-tetrahydroquinoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 3-Nitro-5,6,7,8-tetrahydroquinoline can influence its biological activity and therapeutic potential. For example, its accumulation in certain tissues may enhance its anti-cancer effects, while its distribution to other tissues may lead to adverse effects .

Subcellular Localization

The subcellular localization of 3-Nitro-5,6,7,8-tetrahydroquinoline is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 3-Nitro-5,6,7,8-tetrahydroquinoline may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

3-nitro-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFBJEXFVBHLIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452520 | |

| Record name | 3-nitro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84531-35-1 | |

| Record name | 3-nitro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

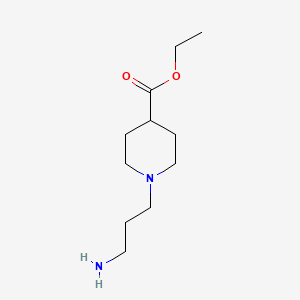

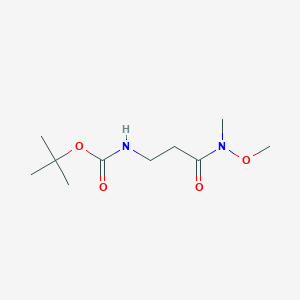

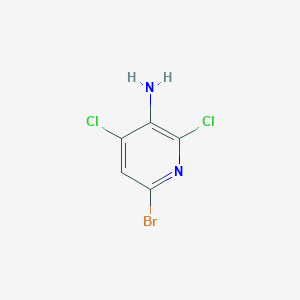

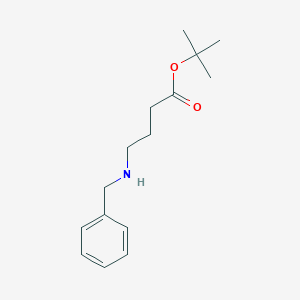

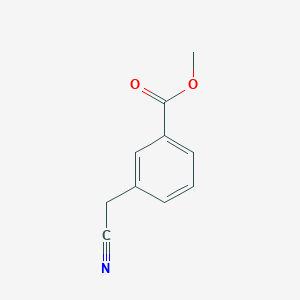

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-Nitro-5,6,7,8-tetrahydroquinoline in the synthesis of quindoline?

A1: 3-Nitro-5,6,7,8-tetrahydroquinoline serves as a crucial intermediate in the synthesis of quindoline, a naturally occurring alkaloid. The research demonstrates a novel synthetic route where this compound undergoes a Molybdenum(VI)-catalyzed Cadogan reductive cyclization. This reaction transforms the nitro group into part of the indole ring system, yielding 2,3,4,10-tetrahydro-1H-indolo[3,2-b]quinoline. Subsequent aromatization of this intermediate leads to the formation of quindoline [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)